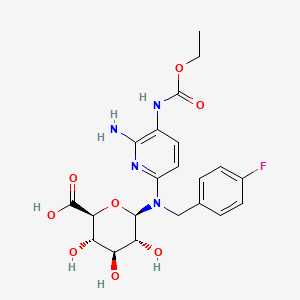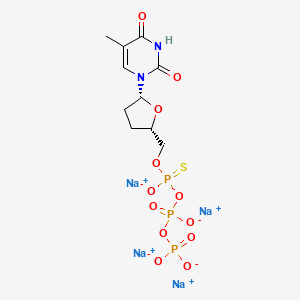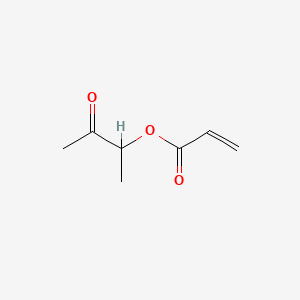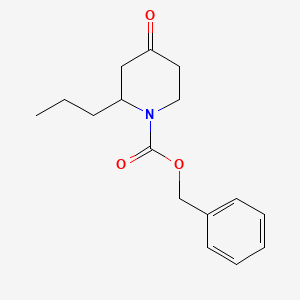![molecular formula C13H21NO2 B582836 4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenol CAS No. 18910-68-4](/img/structure/B582836.png)
4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenol” is a chemical compound with the empirical formula C14H23NO2 . It is a sterically hindered amine and is a useful chemical absorbent .
Molecular Structure Analysis
The molecular structure of this compound has been studied using density functional theory (DFT) calculations by the B3LYP method at the 6-31++G(d,p) basis set level . The calculated results show that the structural parameters can be reproduced well with the predicted geometry .Wissenschaftliche Forschungsanwendungen
Catalytic Applications
- Catalytic Alkylation: The compound is involved in catalytic processes, like the catalytic alkylation of aryl Grignard reagents using iron(III) amine-bis(phenolate) complexes. This process is significant for C-C cross-coupling reactions in organic chemistry, enhancing the synthesis of complex molecules (Qian, Dawe, & Kozak, 2011).
Antioxidant Properties and DNA Protection
- Antioxidant Phenolic Mannich Bases: Phenolic Mannich bases, which include compounds with 2,6-di-tert-butylphenol fragments, are known for their antioxidant properties. They have also been found to protect DNA from UV-induced damage, indicating their potential in biochemical applications related to cellular protection (Buravlev, Chukicheva, & Kutchin, 2016).
Photocatalytic Transformation
- Photocatalytic Degradation Studies: The compound has been studied in the context of photocatalytic degradation, specifically in the transformation of salbutamol under simulated solar irradiation using titanium dioxide as a photocatalyst. This research has implications for environmental remediation and understanding the breakdown of pharmaceutical agents in water systems (Sakkas et al., 2007).
Biotransformation and Hydroxylation Studies
- Biotransformation Analysis: Studies on the biotransformation of similar compounds, such as N-tert-butyl-4,4-diphenyl-2-butylamine, have revealed insights into the stereoselective hydroxylation processes in human liver microsomes. This research contributes to understanding the metabolic pathways and interactions of similar compounds in biological systems (Norén, Strömberg, Ericsson, & Lindeke, 1989).
Electrochemical Studies
- Electrochemical Oxidation: The electrochemical oxidation of tert-butylated phenols, including compounds structurally similar to 4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenol, has been studied in aprotic environments. These studies are crucial for understanding the oxidation mechanisms and potential applications in electrochemistry and materials science (Zabik et al., 2016).
Vibrational and Structural Analysis
- Vibrational Spectra and Reactivity Descriptors: The compound has been analyzed using vibrational spectroscopy and density functional theory calculations. This research provides valuable information on the molecular structure, reactivity, and potential applications in material science and pharmacology (Gangadharan, 2022).
Eigenschaften
IUPAC Name |
4-[2-(tert-butylamino)-1-hydroxyethyl]-2-methylphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-9-7-10(5-6-11(9)15)12(16)8-14-13(2,3)4/h5-7,12,14-16H,8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GELQRPHSNNCPNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(CNC(C)(C)C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-methylphenol | |
CAS RN |
18910-68-4 |
Source


|
| Record name | 4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-methylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018910684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | α-[[(1,1-Dimethylethyl)amino]methyl]-4-hydroxy-3-methylbenzenemethanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/152NRR02YD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

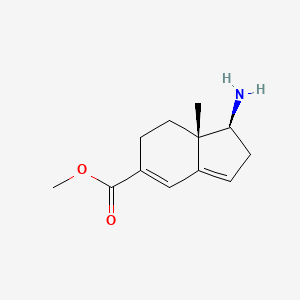

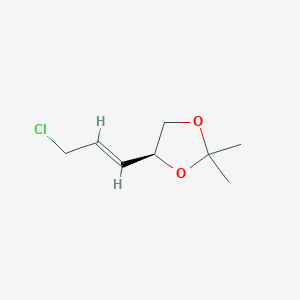
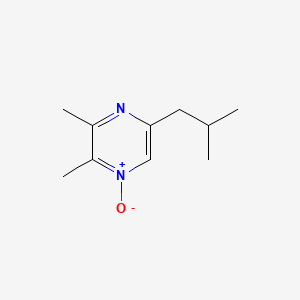
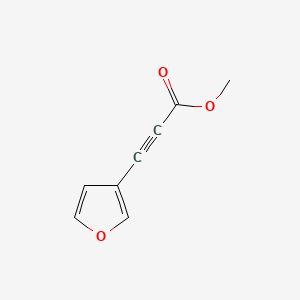
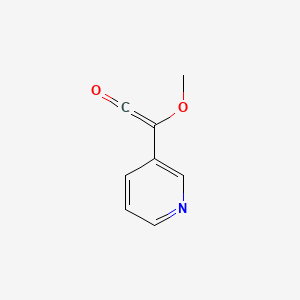
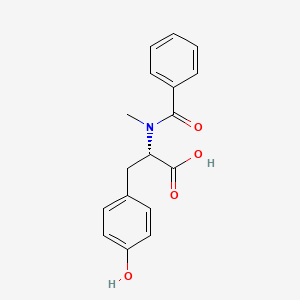
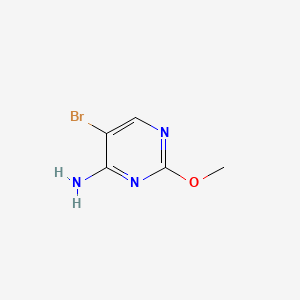
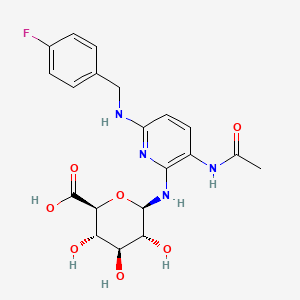
![(2S,3S,4S,5R,6R)-6-[(5-acetamido-6-aminopyridin-2-yl)-[(4-fluorophenyl)methyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B582767.png)
